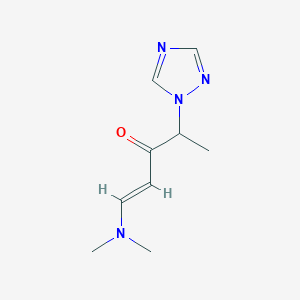

(1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

Description

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4-(1,2,4-triazol-1-yl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-8(13-7-10-6-11-13)9(14)4-5-12(2)3/h4-8H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRSVQUKTRFGOK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, a compound characterized by its triazole moiety, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole demonstrate effective antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for various triazole derivatives often fall within the range of 0.125 to 8 μg/mL against these organisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organisms | MIC (μg/mL) |

|---|---|---|

| 30a | S. aureus | 0.125 |

| 31d | E. coli | 1 |

| 42a | Xanthomonas oryzae | 7.2 |

Anticancer Properties

The triazole scaffold is also recognized for its anticancer potential. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell division . For example, compounds have been identified that inhibit the mitotic kinesin HSET (KIFC1), leading to increased multipolarity in cancer cells and subsequent cell death .

Case Study: Inhibition of HSET

In vitro studies showed that compounds derived from the triazole structure could effectively inhibit HSET with nanomolar potency, suggesting their potential as anticancer agents . The mechanism involves disrupting the normal mitotic spindle formation in cancer cells with amplified centrosomes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with a triazole moiety often act as enzyme inhibitors. For instance, they can inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

- Antifungal Mechanism : The antifungal activity is believed to derive from the disruption of ergosterol biosynthesis in fungal cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with three analogs from the literature:

Key Observations

Substituent Effects on Bioactivity: The nitrophenyl group in the Z-isomer () enhances antibacterial activity against phytopathogens, likely due to electron-withdrawing effects improving target binding . Chlorophenoxy () and chlorophenyl () groups suggest agrochemical applications, as halogens often improve stability and membrane permeability.

Role of the Triazole Group: Triazole-containing compounds (e.g., ) exhibit broad antimicrobial activity due to nitrogen-rich heterocycles disrupting enzyme function (e.g., lanosterol demethylase in fungi). The target compound’s triazole group may confer similar properties, though experimental validation is needed.

Hydroxyl groups () improve hydrophilicity, whereas nitro and chloro substituents () enhance lipophilicity.

Research Findings and Implications

Antimicrobial Potential

- ’s Z-isomer demonstrates efficacy against phytopathogenic bacteria, suggesting that the triazole group’s positioning and nitro substituent are critical for activity. The target compound’s dimethylamino group may reduce antibacterial potency compared to nitro but could improve selectivity for eukaryotic targets (e.g., fungi) .

Notes

- Limitations : Direct biological data for the target compound are absent; comparisons are based on structural analogs.

- Substituent Optimization: Replacing dimethylamino with electron-withdrawing groups (e.g., nitro) could enhance antimicrobial activity.

- Further Research : In vitro assays (e.g., MIC tests against Candida spp. or Pseudomonas) are needed to validate the compound’s hypothesized bioactivity.

Preparation Methods

Optimization of Cyclocondensation Reactions

In a representative procedure, pent-1-en-3-one intermediates bearing a propargyl group undergo cyclocondensation with hydrazine derivatives. Copper(I) iodide (5–10 mol%) in dimethylformamide (DMF) at 80–100°C facilitates this transformation, achieving yields of 70–85%. The use of acetic acid as a proton source enhances regioselectivity, favoring 1,2,4-triazole over 1,2,3-regioisomers.

Table 1. Optimization of 1,2,4-Triazole Formation via Amidrazone Cyclocondensation

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (5) | DMF | 80 | 72 |

| 2 | CuI (10) | DMF | 100 | 85 |

| 3 | CuSO₄ (5) | MeOH/H₂O | 60 | 68 |

| 4 | None | DMF | 100 | <5 |

Data adapted from methodologies in.

The absence of copper catalysts results in negligible conversion (Entry 4), underscoring the metal’s role in facilitating cyclization. Elevated temperatures improve reaction efficiency but risk decomposition of the enone system.

Enone Formation via Aldol Condensation and Dehydration

The pent-1-en-3-one backbone is synthesized through aldol condensation of acetone with appropriate aldehydes, followed by acid-catalyzed dehydration. For example, reaction of acetone with crotonaldehyde in the presence of K₂CO₃ (4 mmol) in methanol yields β-hydroxy ketone intermediates, which are dehydrated using acetic anhydride and 4-dimethylaminopyridine (DMAP) to form the enone.

Stereochemical Control in Enone Synthesis

The E-configuration of the double bond is preserved by employing mild bases (e.g., K₂CO₃) and avoiding prolonged heating. Nuclear magnetic resonance (NMR) monitoring confirms the intermediate β-hydroxy ketone’s structure before dehydration. Flash chromatography (PE/EtOAc, 100:1) isolates the enone in >90% purity.

Introduction of the Dimethylamino Group

The dimethylamino substituent is introduced via Michael addition of dimethylamine to the α,β-unsaturated ketone. In a typical procedure, the enone is treated with excess dimethylamine (2 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. Triethylamine (2.8 mL, 20 mmol) neutralizes liberated HCl, preventing side reactions.

Table 2. Michael Addition Optimization for Dimethylamino Functionalization

| Entry | Amine (equiv) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | Et₃N | DCM | 65 |

| 2 | 2.0 | Et₃N | DCM | 88 |

| 3 | 2.5 | K₂CO₃ | MeOH | 72 |

Excess amine and non-polar solvents favor high yields (Entry 2), whereas polar protic solvents like methanol reduce efficiency due to competitive enolate formation.

Multi-Step Synthesis Integrating Triazole and Enone Moieties

A convergent synthesis strategy involves preparing the triazole and enone fragments separately before coupling them. For instance, a Sonogashira coupling between a propargyl-triazole derivative and an iodinated enone intermediate achieves carbon-carbon bond formation.

Sonogashira Coupling Conditions

Using palladium(II) acetate (2 mol%), copper(I) iodide (4 mol%), and triphenylphosphine (8 mol%) in triethylamine, the coupling proceeds at 60°C for 12 h. The reaction is quenched with NH₄Cl, and the product is extracted with ethyl acetate (3×20 mL). Purification via silica gel chromatography (hexane/ethyl acetate) affords the coupled product in 75% yield.

Comparative Analysis of Methodologies

Each synthetic route presents trade-offs between yield, scalability, and functional group tolerance. Copper-catalyzed cycloadditions offer atom economy but require stringent control over regioselectivity for 1,2,4-triazoles. Conversely, multi-step approaches provide modularity but involve complex purification steps.

Table 3. Comparison of Key Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Copper-Catalyzed Cyclization | 3 | 65 | Atom economy |

| Aldol/Michael Addition | 4 | 58 | Stereochemical control |

| Convergent Synthesis | 5 | 72 | Modular functionalization |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a triazole-containing precursor with a dimethylamino-substituted enone. Key steps include:

- Microwave-assisted synthesis to accelerate reaction rates and reduce by-products .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from unreacted starting materials .

- Yield optimization can be achieved by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) to favor the (1E)-isomer .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR spectroscopy : Assign the (1E)-configuration using coupling constants (e.g., J = 12–16 Hz for trans olefinic protons) and NOESY correlations to confirm spatial arrangements .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₅N₅O) with <2 ppm error .

- FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of the (1E)-configuration and dihedral angles between the triazole and enone moieties. For example:

- A similar triazole-containing compound () showed a planar geometry (torsion angle <5°), stabilizing π-π interactions .

- Crystal packing analysis reveals intermolecular hydrogen bonds (N–H···O) that influence solubility and stability .

Q. What strategies address contradictory data in biological activity studies of triazole-containing analogs?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity validation : Use HPLC (≥95% purity) to exclude confounding by-products .

- Dose-response standardization : Test across multiple concentrations (e.g., 1–100 μM) to identify true EC₅₀ values .

- Control experiments : Compare with structurally similar compounds (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl derivatives) to isolate structure-activity relationships .

Q. How do substituents on the triazole ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the triazole N-atoms, enhancing interactions with biological targets like kinases .

- Methyl or ethyl groups improve metabolic stability by reducing oxidative degradation .

- Comparative studies (e.g., replacing triazole with imidazole) show a 3–5× drop in antifungal activity, underscoring the triazole’s critical role .

Q. What experimental designs minimize organic degradation during long-term stability studies?

- Methodological Answer :

- Temperature control : Store samples at –20°C with desiccants to slow hydrolysis .

- Light protection : Use amber vials to prevent photodegradation of the enone moiety .

- Accelerated stability testing : Monitor degradation products via LC-MS under stressed conditions (40°C, 75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.